Orthogonal Protection Strategy: H-Lys(Z)-OMe.HCl vs. H-Lys(Boc)-OMe.HCl for Differential Deprotection Control
H-Lys(Z)-OMe.HCl provides a benzyloxycarbonyl (Z) protecting group that is orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc) [1]. This is a defined, mechanistic differentiation. The Z group is stable to the acidic conditions used to remove Boc groups but can be selectively cleaved via catalytic hydrogenation, enabling precise, sequential deprotection of multi-functional peptides [2]. In contrast, using H-Lys(Boc)-OMe.HCl would not provide the same orthogonal selectivity with another base-labile protecting group.
| Evidence Dimension | Deprotection Orthogonality |
|---|---|
| Target Compound Data | ε-NH2 protected by Z group (cleaved via hydrogenolysis) |
| Comparator Or Baseline | ε-NH2 protected by Boc group (cleaved via acidolysis) |
| Quantified Difference | Orthogonal stability allows for sequential deprotection (e.g., acidolysis then hydrogenolysis). |
| Conditions | Standard peptide synthesis conditions [REFS-1, REFS-2] |
Why This Matters
This orthogonal protection scheme is essential for synthesizing complex, branched, or selectively modified peptides, directly impacting synthetic route feasibility and final product integrity.
- [1] NBInno. (2025). 'Mastering Peptide Synthesis: The Indispensable Role of N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine'. View Source
- [2] NBInno. (2025). 'The Crucial Role of Protected Amino Acids in Modern Peptide Synthesis'. View Source
